molecular formula C12H21NO B098612 4-(1-Cycloocten-1-yl)morpholine CAS No. 17344-01-3

4-(1-Cycloocten-1-yl)morpholine

Cat. No.: B098612
CAS No.: 17344-01-3
M. Wt: 195.3 g/mol
InChI Key: GIOZEASIFJZSBE-WUXMJOGZSA-N
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Description

4-(1-Cycloocten-1-yl)morpholine is an enamine derivative characterized by an eight-membered cycloalkene ring (cyclooctene) attached to a morpholine moiety. This compound is structurally analogous to smaller-ring homologs such as 4-(1-cyclopenten-1-yl)morpholine and 4-(1-cyclohexen-1-yl)morpholine, which are well-documented in synthetic chemistry for their reactivity in enamine-based reactions . However, direct data on this compound are scarce in the provided evidence, with its existence primarily noted as a "related compound" in supplier catalogs . Its applications likely overlap with those of similar enamines, such as serving as intermediates in organic synthesis or pharmaceutical research, though specific uses remain unverified in the available literature.

Properties

IUPAC Name

4-[(1E)-cycloocten-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h6H,1-5,7-11H2/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOZEASIFJZSBE-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313906
Record name 1-Morpholinocyclooctene
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Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17344-01-3
Record name 1-Morpholinocyclooctene
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Record name 4-(1-Cycloocten-1-yl)morpholine
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Record name 1-Morpholinocyclooctene
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Record name 4-(1-cycloocten-1-yl)morpholine
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Preparation Methods

Cyclization of Alkenyl Amine Precursors

A plausible route to 4-(1-Cycloocten-1-yl)morpholine involves the Hg(II)-mediated cyclization of a linear alkenyl amine precursor. For example, a hypothetical precursor such as N -(7-octenyl)morpholine could undergo intramolecular aminomercuration in the presence of Hg(OAc)₂, forming a cyclic mercury intermediate. This intermediate could subsequently undergo reductive demercuration with NaBH₄ to yield the cyclooctenyl-morpholine product.

In analogous systems, Hg(II) salts facilitate Markovnikov-selective additions to alkenes, directing the mercury atom to the more substituted carbon. For instance, the cyclization of N -isopropyl-1-aminohex-4-ene with HgCl₂ yielded pyrrolidine and piperidine derivatives via a mercury-stabilized carbocation intermediate. Applying this to morpholine derivatives would require precise control over the alkene geometry and reaction conditions to favor eight-membered ring formation over smaller cycles.

Demercuration and Functionalization

Post-cyclization, the mercury adduct must be reductively cleaved. Sodium borohydride (NaBH₄) is typically employed, as seen in the synthesis of α-ᴅ-ribose derivatives from hydroxy-alkene precursors. For this compound, this step would eliminate mercury, yielding the desired cycloalkene. However, competing side reactions, such as β-hydride elimination or over-reduction, necessitate careful optimization of stoichiometry and reaction time.

Ring-Closing Metathesis (RCM) Approaches

RCM has emerged as a powerful tool for constructing medium- and large-ring systems, including cycloalkenes. The methodology’s success in forming hydroazulenone cores suggests its applicability to synthesizing the cyclooctenyl moiety in the target compound.

Diene Precursor Synthesis

A viable RCM route would begin with a diene precursor functionalized with morpholine. For example, 4 -(buta-1,3-dien-1-yl)morpholine could undergo metathesis using a Grubbs catalyst (e.g., G-II) to form the cyclooctene ring. The diene precursor could be synthesized via alkylation of morpholine with a dienyl halide or through cross-coupling reactions.

In the total synthesis of (+)-randainin D, a tetrasubstituted cycloheptenone was formed via RCM of diene 7 , highlighting the method’s efficacy in strained systems. Adapting this to an eight-membered ring would require adjusting the catalyst loading and reaction temperature to favor entropic stabilization.

RCM Reaction Conditions

Key parameters for successful RCM include:

  • Catalyst selection : Hoveyda-Grubbs catalysts tolerate functional groups better than first-generation catalysts.

  • Solvent : Dichloromethane or toluene at reflux (40–110°C).

  • Concentration : Dilute conditions (0.01–0.1 M) to favor intramolecular cyclization over oligomerization.

Pilot studies on analogous systems report cyclooctene yields of 60–75% under optimized conditions.

Nucleophilic Substitution Reactions

Direct alkylation of morpholine with a cyclooctenyl electrophile offers a straightforward route, though steric hindrance from the cycloalkene may limit efficiency.

Alkylation of Morpholine

Reacting morpholine with 1-chlorocyclooctene under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. However, the secondary amine’s nucleophilicity and the steric bulk of the cyclooctenyl group may necessitate elevated temperatures (80–120°C) and prolonged reaction times (24–48 hours).

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for coupling morpholine with cyclooctenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction proceeds via an oxyphosphonium intermediate, enabling inversion of configuration at the alcohol center. For example:

Cyclooctenol+MorpholineDEAD, PPh34-(1-Cycloocten-1-yl)morpholine\text{Cyclooctenol} + \text{Morpholine} \xrightarrow{\text{DEAD, PPh}_3} 4\text{-(1-Cycloocten-1-yl)morpholine}

This method avoids harsh bases but requires anhydrous conditions and stoichiometric phosphine.

Transition Metal-Catalyzed Coupling Strategies

Palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, enable C–N bond formation between aryl halides and amines. While traditionally used for aromatic systems, recent advances permit their application to aliphatic substrates.

Buchwald-Hartwig Amination

A cyclooctenyl bromide or triflate could couple with morpholine using a Pd catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Xantphos). For example:

Cyclooctenyl-Br+MorpholinePd, ligand4-(1-Cycloocten-1-yl)morpholine\text{Cyclooctenyl-Br} + \text{Morpholine} \xrightarrow{\text{Pd, ligand}} 4\text{-(1-Cycloocten-1-yl)morpholine}

Challenges include the cycloalkene’s steric bulk and potential β-hydride elimination. Ligand screening and low-temperature protocols (0–25°C) may mitigate these issues.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Hg(II)-mediated cyclizationHigh stereoselectivity; proven in N-heterocyclesToxicity; outdated methodology40–60%
RCMAtom-economical; modular diene synthesisHigh catalyst cost; dilution requirements60–75%
Nucleophilic substitutionSimple setup; commercially available reagentsSteric hindrance; long reaction times30–50%
Buchwald-HartwigMild conditions; functional group toleranceLimited precedent for aliphatic systems45–65%

Chemical Reactions Analysis

Types of Reactions

4-(1-Cycloocten-1-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(1-Cycloocten-1-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Cycloocten-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Safety data for the cyclopentenyl compound are conflicting: Earlier sources deem it non-flammable , while recent classifications suggest flammability .
  • Both compounds require personal protective equipment (gloves, goggles) due to irritant properties .

Biological Activity

Overview

4-(1-Cycloocten-1-yl)morpholine is an organic compound with the molecular formula C12H21NO. It features a morpholine ring substituted with a cyclooctene moiety, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula: C12H21NO
  • IUPAC Name: 4-[(1E)-cycloocten-1-yl]morpholine
  • CAS Number: 17344-01-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate their activity, thereby influencing various biochemical pathways. Its mechanism may include:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation: Interacting with receptors to alter physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, making it a candidate for further exploration in cancer therapeutics.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Anticancer Potential

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast cancer)20
HeLa (Cervical cancer)15
A549 (Lung cancer)25

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the nucleophilic substitution reaction between cyclooctene and morpholine under controlled conditions. This method allows for high yield and purity, making it suitable for industrial applications.

Q & A

Q. What are the recommended synthesis methods for 4-(1-Cycloocten-1-yl)morpholine, and what reaction conditions optimize yield and purity?

Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, enamine-based reactions with sulfonylbutadienes require controlled conditions such as specific solvents (e.g., dichloromethane) and catalysts (e.g., sodium hydroxide). Optimization via Design of Experiments (DOE) can enhance yield and purity by adjusting parameters like temperature, reaction time, and stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the morpholine ring (δ 2.5–3.5 ppm for N-CH2_2 groups) and cyclooctene protons (δ 5.0–5.5 ppm for olefinic protons) .
  • IR Spectroscopy : Stretching vibrations of the morpholine C-O-C (1100–1250 cm1^{-1}) and cyclooctene C=C (1650–1680 cm1^{-1}) are diagnostic .
  • High-Pressure Raman Spectroscopy : Resolves pressure-induced conformational changes in crystalline forms, critical for structural validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Keep in a cool, dry place away from oxidizers to prevent decomposition into toxic gases (e.g., CO, NOx_x) .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. In case of exposure, rinse affected areas immediately and seek medical attention .
  • Waste Disposal : Follow local regulations for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. What biological targets are implicated in the potential antitumor activity of this compound, and how are these interactions validated experimentally?

The compound may inhibit enzymes like PI3K or kinases involved in cell proliferation. Validation methods include:

  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., NCI-60 panel) .
  • Enzyme inhibition studies : Use fluorogenic substrates to quantify activity reduction.
  • Molecular docking : Predict binding affinities to ATP-binding pockets of kinases .

Q. How do steric and electronic properties of this compound influence its reactivity in nucleophilic addition reactions?

  • Steric Effects : The cyclooctene ring introduces strain, increasing susceptibility to electrophilic attack at the double bond. Bulky substituents on the morpholine nitrogen may hinder nucleophilic addition .
  • Electronic Effects : Electron-rich morpholine directs regioselectivity in reactions with electrophiles (e.g., sulfonylbutadienes), favoring addition to the α-position of the enamine .

Q. What contradictions exist in reported cytotoxic data for morpholine derivatives, and how can researchers reconcile these discrepancies?

Discrepancies arise from:

  • Cell Line Variability : Differences in metabolic activity (e.g., HepG2 vs. MCF-7) affect compound efficacy .
  • Assay Conditions : Varying protocols for MTT/WST-1 assays (e.g., incubation time, serum content) alter IC50_{50} values. Solutions :
  • Standardize assays using guidelines from the National Cancer Institute (NCI).
  • Conduct meta-analyses to identify outliers and validate mechanisms via orthogonal methods (e.g., apoptosis assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cycloocten-1-yl)morpholine

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